molecular formula C18H18F3N5O B12162657 (1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B12162657
M. Wt: 377.4 g/mol
InChI Key: JOBILYJPUFXCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

  • Chemical Reactions Analysis

    • Indole derivatives can undergo diverse reactions, including electrophilic substitution, oxidation, reduction, and cyclization.
    • Common reagents include Lewis acids (e.g., AlCl₃), strong bases (e.g., NaNH₂), and oxidizing agents (e.g., KMnO₄).
    • Major products depend on the specific substitution pattern and reaction conditions.
  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not available in the literature.
    • Generally, indole derivatives may interact with cellular receptors, enzymes, or signaling pathways.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, I recommend exploring related indole derivatives and comparing their properties and applications.

    Properties

    Molecular Formula

    C18H18F3N5O

    Molecular Weight

    377.4 g/mol

    IUPAC Name

    (1-propan-2-ylindol-6-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

    InChI

    InChI=1S/C18H18F3N5O/c1-11(2)25-6-5-12-3-4-13(9-14(12)25)16(27)24-7-8-26-15(10-24)22-23-17(26)18(19,20)21/h3-6,9,11H,7-8,10H2,1-2H3

    InChI Key

    JOBILYJPUFXCTD-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

    Origin of Product

    United States

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